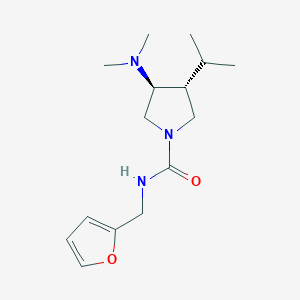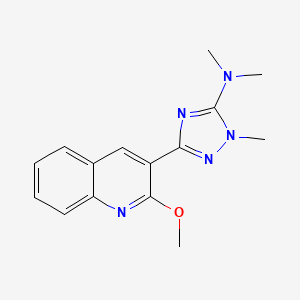![molecular formula C19H28ClN3O3 B5564268 2-(2-chloro-4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5564268.png)
2-(2-chloro-4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chloro-4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}phenoxy)acetamide is a useful research compound. Its molecular formula is C19H28ClN3O3 and its molecular weight is 381.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-chloro-4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}phenoxy)acetamide is 381.1819195 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-chloro-4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}phenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}phenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Development of ACAT Inhibitors
- ACAT Inhibitors for Cholesterol Management : The identification of potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, such as K-604, has been highlighted for their selectivity and therapeutic potential in treating diseases involving ACAT-1 overexpression, including potential applications in cholesterol management and cardiovascular disease prevention (K. Shibuya et al., 2018).
Chemical Synthesis and Reactivity
- Reactivity and Formation of Coordination Complexes : Studies on the reactivity of certain acetamidine hydrochloride compounds with other chemical entities have led to the formation of novel pyrimidine and piperidone derivatives, illustrating the potential for synthesizing new chemical structures with diverse applications (E. Klimova et al., 2013).
Pharmacological Characterization
- Kappa-Opioid Receptor Antagonists : Research on compounds like PF-04455242, a kappa-opioid receptor antagonist, showcases the process of pharmacological characterization, including assessing affinity, selectivity, and potential therapeutic applications for treating depression and addiction disorders (S. Grimwood et al., 2011).
Metabolic Pathway Analysis
- Cytochrome P450 Enzyme Studies : Investigations into the metabolic pathways of drugs like Roxatidine acetate highlight the role of cytochrome P450 enzymes in drug metabolism, providing insights into drug design and the development of safer therapeutic agents (Makoto Sasaki et al., 2001).
Histamine Receptor Antagonists
- Development of Gastroprotective Agents : The synthesis and evaluation of histamine H2 receptor antagonists demonstrate the process of identifying new compounds with potential gastroprotective activities, underscoring the importance of chemical synthesis in drug development (N. Hirakawa et al., 1998).
properties
IUPAC Name |
2-[2-chloro-4-[[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O3/c20-16-10-15(4-5-17(16)26-12-18(21)24)11-23-9-6-19(25,14-23)13-22-7-2-1-3-8-22/h4-5,10,25H,1-3,6-9,11-14H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPITCBIBSGTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCN(C2)CC3=CC(=C(C=C3)OCC(=O)N)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-YL]methyl}phenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-isopropyl-8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5564204.png)

![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5564228.png)
![methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5564235.png)



![ethyl ({(2S,4S)-4-fluoro-1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl}methyl)carbamate](/img/structure/B5564288.png)


![3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5564299.png)